[2-(2-biphenylyloxy)ethyl]dimethylamine oxalate
Overview
Description
[2-(2-biphenylyloxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C18H21NO5 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14197277 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxalate Compounds in Therapeutic Applications
Oxalate compounds, such as stiripentol, have been investigated for their potential therapeutic applications. For instance, stiripentol has been shown to inhibit the lactate dehydrogenase-5 isoenzyme, potentially reducing hepatic oxalate production and urine oxalate excretion. This suggests its application in treating conditions related to excessive oxalate production, such as primary hyperoxaluria and ethylene glycol poisoning (Letavernier & Daudon, 2020).
Antioxidant Activity and Chemical Analysis
The chemistry behind antioxidant capacity assays reveals the significance of compounds capable of hydrogen atom transfer (HAT) and electron transfer (ET), which could be relevant to understanding the antioxidant potential of related oxalate compounds. Such assays help in quantifying the reducing capacity and peroxyl radical scavenging capacity of compounds, indicating their potential applications in studying oxidative stress and developing antioxidant therapies (Huang, Ou, & Prior, 2005).
Analytical Methods in Antioxidant Research
The study of antioxidants and their activity encompasses various analytical methods, emphasizing the broad applicability of compounds in food engineering, medicine, and pharmacy. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test underscore the importance of chemical reactions and spectrophotometry in antioxidant analysis. This highlights the potential research applications of oxalate compounds in evaluating antioxidant capacities in complex samples (Munteanu & Apetrei, 2021).
Energy Storage Materials
Transition metal oxalates have garnered interest as energy storage materials, demonstrating the versatility of oxalate compounds in applications such as lithium-ion batteries and supercapacitors. This research suggests potential for exploring [2-(2-biphenylyloxy)ethyl]dimethylamine oxalate in energy storage applications, given its structural relation to oxalate compounds (Yeoh, Armer, & Lowe, 2018).
Properties
IUPAC Name |
N,N-dimethyl-2-(2-phenylphenoxy)ethanamine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.C2H2O4/c1-17(2)12-13-18-16-11-7-6-10-15(16)14-8-4-3-5-9-14;3-1(4)2(5)6/h3-11H,12-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETYARQHDPFOAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.